Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
Description
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-05-6) is a heterocyclic compound featuring a fused isoxazole-pyrazine core. Its molecular formula is C₇H₅ClN₃O₃, with a molecular weight of 214.59 g/mol (calculated) and an exact mass of 214.0013 [M+H]⁺ . This compound is commercially available and serves as a critical precursor in pharmaceutical synthesis, notably for the antiviral drug favipiravir (T-705) . Its reactivity at the 5-position chlorine substituent enables nucleophilic aromatic substitution (SNAr), making it valuable for radiofluorination (e.g., [¹⁸F] labeling for positron emission tomography (PET) imaging studies) .
Properties
IUPAC Name |
methyl 5-chloro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHVCUELIPOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=NC=C(N=C12)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161739 | |
| Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374986-05-6 | |
| Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374986-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloroisoxazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable reagent to form the pyrazine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Fluorine-18 Radiolabeling via Nucleophilic Aromatic Substitution
This compound undergoes direct fluorination with [¹⁸F]fluoride to produce [¹⁸F]favipiravir, a PET tracer for studying antiviral biodistribution .
Reaction Conditions:
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Precursor : Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
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Reagents : K[¹⁸F]F/K₂CO₃, Kryptofix® 222 (K222)
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Solvent : DMSO
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Temperature : 130°C
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Time : 10 minutes
| Parameter | Value | Source |
|---|---|---|
| Radiochemical yield | 15–24% | |
| Molar activity | 37–74 GBq/μmol | |
| Total synthesis time | 70 minutes |
The reaction proceeds via SNAr, replacing chlorine with [¹⁸F]fluoride. HPLC and radio-TLC analyses confirm the formation of intermediates [¹⁸F]2 (5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid) and [¹⁸F]3 (3-cyano-5-fluoropyrazin-2-olate) .
Hydrolysis and Intermediate Conversion
The intermediate [¹⁸F]2 undergoes alkaline hydrolysis to form the final product, [¹⁸F]favipiravir :
Hydrolysis Conditions:
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Reagent : 0.5 N NaOH
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Temperature : 110°C
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Time : 15 minutes
This step cleaves the methyl ester group, yielding the carboxylic acid derivative. The reaction is quantitative, with >95% conversion efficiency observed via HPLC co-injection studies .
Byproduct Formation and Mechanistic Insights
Non-radioactive fluorination (using F⁻ instead of ¹⁸F⁻) generates 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid as a major byproduct . The mechanism involves:
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Decarboxylation of the methyl ester under high-temperature conditions.
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Keto-enol tautomerization stabilizing the anionic intermediate [¹⁸F]3 .
Side reactions are minimized by optimizing fluoride ion activity and solvent polarity (DMSO enhances SNAr kinetics) .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate serves as a precursor in the synthesis of biologically active compounds. One notable application is its role in the synthesis of [18F]Favipiravir , an antiviral agent. Favipiravir has shown efficacy against a range of viral infections, including influenza and Ebola virus. The synthesis involves a one-pot, two-step method that achieves a radiochemical yield of 15-24% with a molar activity of 37-74 GBq/µmol within approximately 70 minutes .
Table 1: Summary of Synthesis and Yield for [18F]Favipiravir
| Synthesis Method | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Time (minutes) |
|---|---|---|---|
| One-pot two-step synthesis | 15-24 | 37-74 | 70 |
Radiopharmaceutical Development
The compound's utility extends to radiopharmaceuticals, where it is used to label favipiravir for positron emission tomography (PET) studies. The biodistribution of [18F]Favipiravir in C3H/HeN mice was assessed using PET imaging, revealing crucial insights into its pharmacokinetics. The study demonstrated that dosing regimens significantly affect tissue uptake and clearance rates, highlighting the importance of understanding distribution patterns for therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Biodistribution Studies : Research utilizing PET imaging has shown that [18F]Favipiravir is cleared primarily through the kidneys, with liver and intestinal excretion also playing significant roles. These findings are crucial for determining optimal dosing strategies in clinical settings .
- Antiviral Activity : As a pyrazine analog, favipiravir derived from this compound exhibits potent antiviral activity across various viral models. Its mechanism involves inhibiting viral RNA polymerase, making it a valuable candidate for treating viral infections .
Safety and Handling Considerations
Given its chemical properties, this compound requires careful handling:
- Hazards : While specific hazard data is limited, general safety precautions should be observed to avoid inhalation or skin contact. Protective equipment such as gloves and goggles is recommended during handling .
- Storage : The compound should be stored in tightly closed containers in a cool, dry place away from incompatible materials to prevent degradation or hazardous reactions .
Mechanism of Action
The mechanism of action of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Methyl 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylate
- Structure : Replaces the chlorine atom at position 5 with fluorine.
- Molecular Formula : C₇H₄FN₃O₃; Molecular Weight : 197.12 g/mol .
- Synthesis : Prepared via SNAr of the chloro precursor (methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate) with KF/K222 in DMSO at 130°C .
- Key Differences :
- Reactivity : Fluorine is a poorer leaving group than chlorine, reducing its utility in further substitutions.
- Applications : Less commonly used in radiolabeling due to challenges in achieving high radiochemical yield compared to the chloro analog .
- Physicochemical Properties : Lower molecular weight and density (1.538 g/cm³) compared to the chloro derivative .
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate
- Structure : Hydroxyl group at position 5 (CAS: 1374986-04-5).
- Molecular Formula : C₇H₅N₃O₄; Molecular Weight : 211.13 g/mol .
- Key Differences :
- Reactivity : The hydroxyl group is less electrophilic, limiting SNAr applications.
- Synthetic Utility : Primarily used as an intermediate for further functionalization (e.g., sulfonation or phosphorylation).
Methyl 5-chloroisoxazolo[4,5-b]pyridine-3-carboxylate
4-Chloropyrazolo[1,5-a]pyrazine-3-carboxylate
- Key Differences :
- Ring Strain : Pyrazole’s five-membered ring increases steric hindrance, affecting binding in biological targets.
- Applications : Less studied in radiochemistry but explored in agrochemicals.
Comparative Data Table
Research Findings and Key Insights
Reactivity in Radiolabeling
- The chloro derivative exhibits superior leaving-group ability compared to hydroxy or fluoro analogs, enabling efficient [¹⁸F] labeling for PET tracers (e.g., [¹⁸F]favipiravir) .
- Attempts to substitute other leaving groups (e.g., 2-hydroxy-5-chloro-3-carboxamide) failed, underscoring the unique utility of the chloro substituent .
Biological Activity
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C₇H₄ClN₃O₃
- Molecular Weight : 213.58 g/mol
- CAS Number : 1374986-05-6
Antiviral Activity
This compound serves as an intermediate in the synthesis of Favipiravir, an antiviral medication known for its efficacy against RNA viruses, including influenza and coronaviruses. Research has demonstrated that derivatives of this compound exhibit promising antiviral properties. For instance, studies have shown that Favipiravir can inhibit viral replication in vitro and in vivo, leading to its use in treating COVID-19 .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies indicate that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at the isoxazole ring can enhance its potency against cancer cells. For example, compounds derived from this compound have shown significant antiproliferative effects against breast cancer cell lines .
Case Studies
- Favipiravir Synthesis and Evaluation :
- Antimycobacterial Activity :
Table 1: Biological Activities of this compound Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
